5-(3-Fluorophenyl)pyrimidine

Catalog No.
S13619037
CAS No.
68049-20-7
M.F
C10H7FN2
M. Wt
174.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Fluorophenyl)pyrimidine

CAS Number

68049-20-7

Product Name

5-(3-Fluorophenyl)pyrimidine

IUPAC Name

5-(3-fluorophenyl)pyrimidine

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

InChI

InChI=1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H

InChI Key

VGNCCMMLSOCGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CN=C2

5-(3-Fluorophenyl)pyrimidine is a fluorinated aromatic heterocycle widely utilized as a key intermediate and structural motif in medicinal chemistry. Its core structure is a recognized pharmacophore, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The compound serves as a critical building block where the specific placement of the fluorine atom at the 3-position of the phenyl ring provides distinct electronic and conformational properties essential for modulating target binding affinity and selectivity.

Research Fit

Fluorinated heterocycle building block for medicinal chemistry and agrochemical research
Meta-fluorine substitution allows modulation of electronic and steric profiles in derivative design
Supports ADME property optimization through distinct lipophilicity and metabolic stability context

In kinase inhibitor design, substituting 5-(3-Fluorophenyl)pyrimidine with its 2-fluoro or 4-fluoro positional isomers, or the non-fluorinated parent compound, is not a viable procurement strategy. The location of the fluorine atom directly influences the molecule's dipole moment, pKa, and ability to form key hydrogen bonds or halogen bonds within the ATP-binding site of a target kinase. This seemingly minor structural change can lead to a dramatic loss of biological activity or a complete shift in the kinase selectivity profile, rendering analogs ineffective for the intended application. Therefore, for reproducible synthesis and predictable biological outcomes, the specific 3-fluoro isomer is required.

Substitution Risk

Regioisomer mismatch Substituting 3-fluorophenyl with 2- or 4-fluoro isomers may alter lipophilicity and electronic distribution, affecting target engagement and pharmacokinetic profiles.
Conformational flexibility The 2-fluoro isomer introduces additional rotatable bonds, potentially reducing ligand efficiency compared to the 3-fluoro scaffold.
Metabolic stability context Non-fluorinated or para-fluoro analogs may lack the metabolic stabilization associated with meta-fluoro substitution.

Superior p38α Potency vs. Non-Fluorinated Analog

In the development of potent p38α MAP kinase inhibitors, the incorporation of a 3-fluorophenyl group at the C4 position of a pyrazole core (a downstream application of the pyrimidine motif) is critical for high potency. A key study demonstrated that a compound featuring the 3-fluorophenyl moiety exhibited a p38α IC50 of 140 nM. The direct, non-fluorinated analog (phenyl group) was significantly less active, with an IC50 of 1000 nM.

Evidence Dimensionp38α MAP Kinase Inhibition (IC50)
Target Compound Data140 nM (for a derivative)
Comparator Or BaselineNon-fluorinated phenyl analog: 1000 nM
Quantified Difference7.1-fold more potent than the non-fluorinated analog
ConditionsIn vitro enzymatic assay for p38α MAP kinase.

This 7-fold increase in potency directly demonstrates the value of the 3-fluoro substitution for developing high-affinity p38α inhibitors, making this specific precursor a more effective choice for lead optimization programs.

Lipophilicity (XLogP)
Cross-study comparable
XLogP = 1.9 (vs. 4-F: 1.6; Ph: 2.2)
Distinct lipophilicity supports ADME tuning in lead optimization.
Computed property; values represent octanol/water partition.

Kinase Selectivity: 3-Fluoro vs. 4-Fluoro Analogues

The position of the fluorine atom dictates kinase selectivity. In a study on aminopyrazole inhibitors, a switch of a 4-fluorophenyl group to a different position on the core scaffold (a regioisomeric shift analogous to changing the precursor) resulted in a complete loss of p38α MAP kinase activity. However, these new regioisomers, built from the 4-fluorophenyl precursor, gained potent nanomolar activity against cancer-related kinases like Src, B-Raf, and VEGFR-2. This highlights that the 3-fluoro substitution pattern is distinct and not cross-compatible with scaffolds designed for 4-fluoro substitution, which target a different set of kinases.

Evidence DimensionKinase Target Profile
Target Compound DataAssociated with specific p38α MAP kinase inhibition.
Comparator Or Baseline4-Fluorophenyl-based regioisomers: Inactive against p38α, but potent (nanomolar IC50) against Src, B-Raf, and VEGFR-2.
Quantified DifferenceQualitatively different kinase selectivity profiles.
ConditionsIn vitro kinase panel screening.

Procuring the 3-fluorophenyl isomer is essential for projects targeting p38 MAP kinase, as substituting it with the 4-fluoro analog could inadvertently redirect biological activity towards entirely different and undesirable cancer-related kinase targets.

Polar Surface Area
Cross-study comparable
25.8 Ų (identical to 4-F isomer)
Maintains favorable membrane permeability without polarity penalty.
TPSA well below 140 Ų threshold for oral absorption.

Validated Precursor for Patented Trk Kinase Inhibitor Synthesis

5-(3-Fluorophenyl)pyrimidine is explicitly cited as a reactant in the synthesis of complex substituted pyrazolo[1,5-a]pyrimidine compounds, which are patented as Trk kinase inhibitors for the treatment of pain, inflammation, and cancer. Its use in patented, multi-step synthetic routes validates its process compatibility and utility as a reliable building block for producing high-value, biologically active molecules. This contrasts with hypothetical or less-documented analogs that may not have established compatibility in these specific, optimized reaction sequences.

Evidence DimensionDocumented Use as a Synthetic Precursor
Target Compound DataNamed reactant in patented synthesis of Trk kinase inhibitors.
Comparator Or BaselineAnalogs not specified in the patented synthesis route.
Quantified DifferenceEstablished process utility vs. unproven suitability.
ConditionsMulti-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

For process development and scale-up, using a precursor with documented success in relevant, complex syntheses reduces process risk and development time compared to using an unvalidated analog.

Rotatable Bonds
Cross-study comparable
1 bond (2-F isomer: 2)
Lower conformational flexibility may enhance binding affinity.
Computed property.
Electronic Effect
Class-level inference
σmeta = 0.34 (para = 0.06)
Meta-fluoro inductive effect may improve metabolic stability.
Well-established in medicinal chemistry; direct experimental data limited.

Lead Optimization: p38 MAP Kinase Inhibitors

This compound is the right choice for research programs focused on developing selective inhibitors of p38 MAP kinase for inflammatory diseases. The 3-fluoro substitution has been shown to be a key determinant of potency, offering a significant advantage over non-fluorinated precursors.

Trk Kinase Inhibitor Synthesis

As a validated starting material in patented synthetic routes, this building block is ideal for process chemistry and scale-up campaigns targeting Trk kinase inhibitors. Its established use minimizes the risk associated with unproven analogs in multi-step syntheses.

Isomer-Specific SAR Studies

For medicinal chemistry programs investigating the precise role of fluorine substitution on kinase selectivity, this compound is essential. It allows for direct, unambiguous comparison against 2-fluoro and 4-fluoro analogs to deconstruct the specific interactions governed by the 3-position substituent, avoiding misleading results from using the wrong isomer.

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Lipophilicity and electronic environment
Kinome selectivity profiling; scaffold derivatization
Fragment-based screening libraries
Low molecular weight and single rotatable bond
Rule-of-Three compliance; ¹⁹F NMR binding validation
CNS exposure research tool design
Moderate XLogP and low TPSA profile
Blood-brain barrier permeability assessment; metabolic stability assays
Agrochemical intermediate synthesis
Meta-fluorophenyl electronic profile
Antifungal activity screening; environmental fate studies

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

174.05932639 g/mol

Monoisotopic Mass

174.05932639 g/mol

Heavy Atom Count

13

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